molecular formula C₂₃H₃₆N₂O₃ B018630 Finasterid-2-(2-Methylpropanol)amid CAS No. 116285-36-0

Finasterid-2-(2-Methylpropanol)amid

Katalognummer: B018630
CAS-Nummer: 116285-36-0
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: MFUJYZCMHDCXGQ-WSBQPABSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wirkmechanismus

Target of Action

Finasteride 2-(2-Methylpropanol)amide primarily targets Type II 5-alpha reductase , an intracellular enzyme that converts the androgen testosterone into a more potent androgen, 5-alpha-dihydrotestosterone (DHT) . This enzyme is primarily located in the prostatic stromal cell .

Mode of Action

Finasteride 2-(2-Methylpropanol)amide acts as a competitive and specific inhibitor of Type II 5-alpha reductase . By inhibiting this enzyme, it effectively reduces the levels of DHT in the body . This results in a decrease in the effects of the primary androgen involved in androgen-dependent disorders .

Biochemical Pathways

The inhibition of 5-alpha reductase leads to a decrease in the conversion of testosterone to DHT . This affects the androgen-dependent pathways, leading to a reduction in the effects of DHT. The downstream effects include the reduction of symptoms associated with benign prostatic hyperplasia (BPH) and male pattern hair loss .

Pharmacokinetics

The pharmacokinetics of finasteride have been studied, and it is known to be metabolized in humans .

Result of Action

The inhibition of 5-alpha reductase by Finasteride 2-(2-Methylpropanol)amide leads to a decrease in the levels of DHT. This results in the reduction of symptoms associated with BPH and male pattern hair loss . In many cases, hair follicles can recover and start producing healthier, thicker hairs, resulting in hair regrowth over time . A decrease in DHT levels can also lead to a reduction in prostate size, alleviating symptoms associated with BPH, such as frequent urination, difficulty starting urination, and weak urine flow .

Vorbereitungsmethoden

The synthesis of Finasteride 2-(2-Methylpropanol)amide involves several steps. One common method includes the reaction of Finasteride with 2-methylpropanol under specific conditions to form the amide derivative . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

Finasteride 2-(2-Methylpropanol)amide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like chloroform and methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Biologische Aktivität

Finasteride 2-(2-Methylpropanol)amide is a derivative of finasteride, primarily recognized for its role as a selective inhibitor of the enzyme 5α-reductase. This enzyme is crucial in the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen associated with various medical conditions, including benign prostatic hyperplasia (BPH) and androgenic alopecia (male pattern baldness). Understanding the biological activity of this compound is essential for its therapeutic applications and potential side effects.

Target Enzyme: Finasteride 2-(2-Methylpropanol)amide specifically inhibits Type II 5α-reductase, leading to decreased levels of DHT in the body. This competitive inhibition is significant because elevated DHT levels are linked to hair loss and prostate enlargement.

Biochemical Pathways:

  • Inhibition of DHT Production: By blocking the action of 5α-reductase, finasteride reduces the conversion of testosterone into DHT, thereby alleviating symptoms associated with conditions like BPH and hair loss.
  • Cellular Effects: The reduction in DHT levels can prevent the miniaturization of hair follicles, a process driven by DHT in genetically predisposed individuals.

Pharmacokinetics

The pharmacokinetics of finasteride derivatives, including 2-(2-Methylpropanol)amide, indicate that they are metabolized in the liver. Studies show that finasteride exhibits a half-life of approximately 6-8 hours, with peak plasma concentrations occurring within 1-2 hours post-administration. The compound is primarily excreted in urine as metabolites .

Clinical Applications

Finasteride 2-(2-Methylpropanol)amide has been studied for various therapeutic applications:

  • Benign Prostatic Hyperplasia (BPH): Clinical trials have demonstrated that finasteride can significantly reduce prostate size and improve urinary flow rates in men with BPH .
  • Androgenic Alopecia: Long-term studies have shown that finasteride can slow hair loss and promote regrowth in men suffering from male pattern baldness .

Case Studies

  • BPH Treatment: A study involving men with moderate to severe BPH showed that treatment with finasteride resulted in a significant decrease in prostate volume and improvement in urinary symptoms compared to placebo over a two-year period .
  • Hair Growth Efficacy: In a randomized controlled trial assessing topical finasteride formulations, results indicated that patients treated with finasteride demonstrated a statistically significant increase in hair count compared to those receiving placebo after 24 weeks .

Comparative Analysis

The following table compares Finasteride 2-(2-Methylpropanol)amide with other similar compounds:

CompoundType of InhibitionSpecificityClinical Use
FinasterideCompetitive inhibitorType IIBPH, androgenic alopecia
DutasterideCompetitive inhibitorType I & IIBPH
ElaiophylinImmunosuppressive activityNon-specificInvestigational for androgen metabolism

Safety and Side Effects

While generally well-tolerated, finasteride can cause side effects such as sexual dysfunction, breast tenderness, and potential mood changes. Long-term use has raised concerns regarding the risk of high-grade prostate cancer; however, studies suggest that the overall risk may not be significantly increased when used appropriately .

Eigenschaften

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(1-hydroxy-2-methylpropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O3/c1-21(2,13-26)25-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)24-18)16(14)9-11-22(15,17)3/h10,12,14-18,26H,5-9,11,13H2,1-4H3,(H,24,27)(H,25,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUJYZCMHDCXGQ-WSBQPABSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)CO)CCC4C3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)CO)CC[C@@H]4[C@@]3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116285-36-0
Record name Finasteride 2-(2-methylpropanol)amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116285360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FINASTERIDE 2-(2-METHYLPROPANOL)AMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VUR22GZYY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Finasteride 2-(2-Methylpropanol)amide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Finasteride 2-(2-Methylpropanol)amide
Reactant of Route 3
Finasteride 2-(2-Methylpropanol)amide
Reactant of Route 4
Finasteride 2-(2-Methylpropanol)amide
Reactant of Route 5
Reactant of Route 5
Finasteride 2-(2-Methylpropanol)amide
Reactant of Route 6
Finasteride 2-(2-Methylpropanol)amide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.